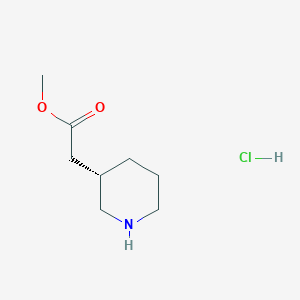

(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(3S)-piperidin-3-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRVXFSQPBNUIE-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662863 | |

| Record name | Methyl [(3S)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957471-98-6 | |

| Record name | Methyl [(3S)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride. Given the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document combines known information with predicted properties based on analogous structures and established principles of chemical analysis. The methodologies described herein are designed to serve as a robust framework for researchers to characterize this and similar molecules.

Introduction and Chemical Identity

This compound is a chiral organic compound featuring a piperidine ring, a common structural motif in many pharmaceuticals. The stereochemistry at the 3-position of the piperidine ring is crucial, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. As such, the precise characterization of its physical properties is a critical step in drug discovery and development. Chiral piperidine scaffolds are prevalent in a vast number of active pharmaceutical ingredients, highlighting the importance of understanding the fundamental properties of such building blocks.[1]

The hydrochloride salt form is common for amine-containing compounds, often improving stability and solubility. This guide will delve into the key physical and spectroscopic characteristics of this molecule.

Visualizing the Molecular Structure

Caption: Chemical structure of this compound.

Core Physical and Chemical Properties

A summary of the key identifying properties of this compound is presented in the table below. It is important to note that while some properties are well-defined, others, such as the melting point, may vary depending on the experimental method and purity of the sample.

| Property | Value | Source(s) |

| CAS Number | 957471-98-6 | [2] |

| Molecular Formula | C₈H₁₆ClNO₂ | [2] |

| Molecular Weight | 193.67 g/mol | [3][4][5] |

| Appearance | Expected to be a white to off-white crystalline powder or solid. The analogous methyl 2-(piperidin-4-yl)acetate hydrochloride is described as a crystal/powder.[3] | Analogous Compound Data[3] |

| Melting Point | Specific experimental data is not readily available. The hydrochloride salt of the parent compound, piperidine, has a melting point of 245-248 °C. It is expected that the melting point of the title compound will be in a similar range for crystalline solids of this type. | Analogous Compound Data[6] |

| Solubility | Expected to be soluble in water and lower alcohols like methanol and ethanol, a common characteristic of amine hydrochloride salts. The parent piperidine hydrochloride is soluble in water and alcohol.[5] | General Chemical Principles, Analogous Compound Data[5] |

Spectroscopic Characterization: A Predictive Analysis

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. In the absence of published experimental spectra for this specific enantiomer, this section provides predicted spectral characteristics based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar piperidine derivatives.[7][8]

Predicted ¹H NMR Spectral Data (in D₂O or DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | -OCH₃ |

| ~3.3-2.5 | m | 5H | Piperidine ring protons adjacent to nitrogen and the methine proton at C3 |

| ~2.40 | d | 2H | -CH₂-COO- |

| ~2.0-1.2 | m | 4H | Remaining piperidine ring protons |

Predicted ¹³C NMR Spectral Data (in D₂O or DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~173 | Quaternary | C=O (ester carbonyl) |

| ~52 | Methyl | -OCH₃ |

| ~45-55 | Methylene | Piperidine C2 and C6 |

| ~30-40 | Methine | Piperidine C3 |

| ~30-40 | Methylene | -CH₂-COO- |

| ~20-30 | Methylene | Piperidine C4 and C5 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.[9]

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2700 | Strong, Broad | N-H stretch (secondary amine salt) |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1250-1200 | Strong | C-O stretch (ester) |

| ~1170 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure.

Predicted Mass Spectrometry Fragmentation

-

Molecular Ion (M+) : The free base (C₈H₁₅NO₂) would have a molecular ion peak at m/z 157.11.

-

Major Fragments :

-

Loss of the methoxy group (-OCH₃): [M-31]⁺

-

Loss of the carbomethoxy group (-COOCH₃): [M-59]⁺

-

Cleavage of the acetate side chain.

-

Fragmentation of the piperidine ring.

-

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols and Analytical Workflows

This section outlines standardized protocols for determining the physical properties of this compound.

General Analytical Workflow

The characterization of a new batch of a compound like this compound should follow a logical progression of analytical techniques to confirm its identity, purity, and physical properties.

Caption: General workflow for the physical characterization of this compound.

Melting Point Determination

-

Sample Preparation : Ensure the sample is completely dry and finely powdered.

-

Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement : Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Recording : Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Determination

-

Solvent Selection : Choose a range of solvents (e.g., water, methanol, ethanol, dichloromethane, acetone).

-

Procedure : To a known mass of the compound (e.g., 10 mg) in a vial, add the solvent in small, measured increments at a constant temperature (e.g., 25 °C).

-

Observation : After each addition, vigorously agitate the mixture and observe for complete dissolution.

-

Quantification : The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic Analysis Protocols

-

NMR Spectroscopy :

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[9]

-

-

FT-IR Spectroscopy :

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.[9]

-

-

Mass Spectrometry :

-

Dissolve the sample in a suitable solvent (e.g., methanol).

-

Infuse the solution into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode.

-

Chiral Purity Analysis by HPLC

For a chiral compound, confirming its enantiomeric purity is crucial. A general High-Performance Liquid Chromatography (HPLC) method using a chiral stationary phase (CSP) is recommended.

-

Column : A polysaccharide-based chiral column (e.g., Chiralpak series) is often effective for separating piperidine enantiomers.

-

Mobile Phase : A typical mobile phase for normal-phase chiral separations would be a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.

-

Detection : UV detection at a low wavelength (e.g., 210-220 nm) is suitable if the compound has a chromophore. If not, derivatization with a UV-active agent may be necessary, or a detector such as a mass spectrometer can be used.

-

Analysis : Inject a solution of the racemic mixture to determine the retention times of both enantiomers. Then, inject the sample solution to determine the enantiomeric excess.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound, along with standardized methodologies for their determination. While specific experimental data for this compound remains scarce in the public domain, the information and protocols presented here offer a solid foundation for researchers and drug development professionals working with this and related chiral piperidine derivatives. Adherence to these rigorous analytical practices will ensure the quality and consistency of this important chemical entity in research and development endeavors.

References

- BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.

- Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 263, 115916.

- European Chemicals Agency (ECHA). (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1).

- Google Patents. (2014). EP2507212B1 - Process for preparing methyl phenidate hydrochloride.

- Google Patents. (2016). WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- BenchChem. (2025). Spectroscopic Profile of Piperidin-2-ylmethyl Acetate: A Technical Guide.

- CookeChem. (n.d.). This compound, 98%, 957471-98-6.

- Sigma-Aldrich. (n.d.). Methyl 2-(piperidin-4-yl)acetate hydrochloride | 81270-37-3.

- PubChem. (n.d.). Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2.

- Google Patents. (2007). WO2007015162A1 - Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds.

- CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.

- Parchem. (n.d.). (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride (Cas 2126161-22-4).

- PubChem. (n.d.). 3-(3-Hydroxy-phenyl)-1-methyl-piperidine-3-carboxylic acid ethyl ester.

- ChemicalBook. (2025). 3-Methyl-piperidine-4-carboxylic acid ethyl ester hydrochloride | 1159822-87-3.

- BenchChem. (2025). Application Notes and Protocols for the Quantification of Piperidin-2-ylmethylacetate.

- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

- BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethyl Acetate and its Analogs as Precursors for Alkaloid Synthesis.

- ChemBK. (n.d.). (S)-methyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride.

- SynHet. (n.d.). Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride.

- ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.

- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.

- PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2.

- Synblock. (n.d.). CAS 1423027-74-0 | (piperidin-2-yl)methyl acetate hydrochloride.

- Magnetic Resonance in Chemistry. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes.

- Moldb. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-3-yl)acetate CAS No.: 1219331-78-8.

- PubChem. (n.d.). Methyl (R)-phenyl((S)-piperidin-2-yl)acetate | C14H19NO2.

- Biosynth. (n.d.). Piperidine hydrochloride | 6091-44-7 | FP36451.

- PubChem. (n.d.). Methyl 2-phenyl-2-(piperidin-1-yl)acetate | C14H19NO2.

- ChemicalBook. (2025). Piperidine hydrochloride | 6091-44-7.

- PubChem. (n.d.). Methyl 2-phenyl-2-piperidin-2-ylacetate;chloride | C14H19ClNO2.

- ResearchGate. (n.d.). Figure S6. 13C-NMR spectrum of methyl....

Sources

- 1. chembk.com [chembk.com]

- 2. This compound , 98% , 957471-98-6 - CookeChem [cookechem.com]

- 3. Methyl 2-(piperidin-4-yl)acetate hydrochloride | 81270-37-3 [sigmaaldrich.com]

- 4. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-[(2R)-piperidin-2-yl]acetate hydrochloride [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jocpr.com [jocpr.com]

(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride chemical structure

An In-Depth Technical Guide to (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a versatile building block, its stereochemically defined structure provides a crucial scaffold for the synthesis of complex, biologically active molecules. This guide offers a comprehensive technical overview, encompassing its chemical structure, physicochemical properties, modern synthetic strategies, and applications in drug discovery. By synthesizing field-proven insights with established scientific principles, this document serves as a vital resource for professionals engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Chiral Piperidine Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a vast number of clinically approved drugs and natural products.[1][2] Its prevalence is attributed to its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and its capacity to adopt specific conformations that facilitate precise interactions with biological targets.[2]

Within this class, chiral 3-substituted piperidines are particularly sought-after structural motifs.[3][4] The stereochemistry at the C3 position is often critical for pharmacological activity, making enantiomerically pure compounds essential for developing selective and effective drugs. These scaffolds are key components in therapeutics targeting the central nervous system (CNS), as well as in oncology and infectious disease treatments.[2] this compound emerges as a valuable intermediate, providing researchers with a synthetically accessible and stereochemically defined starting point for the construction of novel drug candidates.[5]

Physicochemical Properties and Structural Elucidation

The precise chemical identity and properties of this compound are fundamental to its application. The "(S)" designation defines the absolute stereochemistry at the chiral center on the piperidine ring, a critical feature for its biological interactions.[5] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various research and development settings.[5]

Chemical Structure

Caption: Chemical structure of this compound.

Key Properties

| Property | Value | References |

| CAS Number | 957471-98-6 | [6][7][8] |

| Molecular Formula | C₈H₁₅NO₂·HCl or C₈H₁₆ClNO₂ | [7][8][9] |

| Molecular Weight | 193.67 g/mol | [8][9] |

| Appearance | White to off-white solid | [7] |

| Storage | Sealed in a dry place, at room temperature or 2-8°C. | [7][8] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure 3-substituted piperidines has historically been a significant challenge. However, recent advances have provided more efficient and sustainable routes.[10][11] Modern strategies often focus on the asymmetric functionalization of pyridine or its derivatives.[10][11]

Contemporary Synthetic Approaches

Two prominent methods for accessing chiral piperidines include:

-

Chemo-enzymatic Dearomatization: This approach combines chemical reduction with highly stereoselective biocatalytic cascades. For instance, a one-pot amine oxidase/ene imine reductase system can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high precision.[3][4] This method has proven valuable in the synthesis of intermediates for drugs like Niraparib.[3]

-

Rhodium-Catalyzed Asymmetric Reactions: Cross-coupling approaches, such as the Rh-catalyzed asymmetric reductive Heck reaction, allow for the functionalization of dihydropyridine precursors with aryl, heteroaryl, or vinyl boronic acids.[10][11][12] This provides access to a wide variety of enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines.[10][11][12]

Representative Synthetic Workflow

A plausible synthesis of this compound involves the asymmetric hydrogenation of a pyridine-based precursor, followed by esterification, deprotection, and salt formation.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Deprotection and Salt Formation

This protocol outlines the final step of converting the N-Boc protected intermediate to the final hydrochloride salt, a common procedure in piperidine synthesis.[1]

-

Dissolution: Dissolve the N-Boc protected piperidine intermediate (1.0 eq) in a suitable anhydrous solvent such as 1,4-dioxane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Acidification: Cool the solution to 0°C using an ice bath. Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane, 2-3 eq) dropwise while stirring.

-

Precipitation: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. The hydrochloride salt will typically precipitate out of the solution. Continue stirring for 2-4 hours or until reaction completion is confirmed by TLC or LC-MS.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield the final this compound.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a chiral building block for synthesizing more complex active pharmaceutical ingredients (APIs).[5]

-

Scaffold for Lead Optimization: The piperidine nitrogen and the methyl ester functionality provide two distinct points for chemical modification. The secondary amine can be alkylated, acylated, or used in reductive amination reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This synthetic versatility allows for the rapid generation of compound libraries for lead optimization.

-

Access to Key Pharmacophores: The 3-substituted piperidine motif is a core component of numerous biologically active compounds, including antipsychotic agents like Preclamol and the PARP inhibitor Niraparib, used in cancer therapy.[3][10][11] The availability of enantiopure intermediates like the title compound is crucial for the efficient synthesis of these and other novel therapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: The defined stereochemistry of this compound is essential for conducting rigorous SAR studies. By comparing the biological activity of derivatives synthesized from the (S)-enantiomer with those from the (R)-enantiomer, researchers can elucidate the stereochemical requirements for target binding and pharmacological effect.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity and purity of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a dry and well-ventilated place, often at room temperature or under refrigerated conditions (2-8°C) as specified by the supplier.[7][8]

-

Safety: While specific toxicology data is limited, compounds of this class are generally handled with standard laboratory precautions. Hazard statements for similar piperidine hydrochlorides include warnings for being harmful if swallowed or inhaled, causing skin and serious eye irritation, and potentially causing respiratory irritation.[7][13] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined structure, stereochemical purity, and synthetic tractability make it a high-value intermediate for accessing novel chemical space. As synthetic methodologies continue to advance, the importance of such chiral building blocks will only grow, empowering scientists to design and create the next generation of targeted, effective, and safe medicines.

References

-

Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]

-

Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Organic Chemistry Portal URL: [Link]

-

Title: High-value stereo-enriched 3-and 3,4-substituted piperidines and... Source: ResearchGate URL: [Link]

-

Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

-

Title: Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) Source: PubChem URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 957471-98-6 CAS|(S)-3-哌啶乙酸甲酯盐酸盐|生产厂家|价格信息 [m.chemicalbook.com]

- 7. This compound , 98% , 957471-98-6 - CookeChem [cookechem.com]

- 8. 957471-98-6|this compound|BLD Pharm [bldpharm.com]

- 9. CAS 247259-31-0 | Methyl 2-(piperidin-3-yl)acetate hydrochloride - Synblock [synblock.com]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 13. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride (CAS: 957471-98-6)

A Foundational Resource for Medicinal Chemists and Pharmaceutical Development Professionals

Abstract: This technical guide provides a comprehensive scientific overview of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride, a chiral piperidine derivative with significant utility as a building block in pharmaceutical synthesis. We will explore its fundamental physicochemical properties, detail common synthetic and analytical strategies, and discuss its application as a versatile intermediate for creating complex molecular architectures. This document is structured to serve as an essential resource, offering both theoretical understanding and practical, field-proven insights for scientists engaged in drug discovery and process development.

Strategic Importance in Medicinal Chemistry

The piperidine scaffold is a cornerstone of modern drug design, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds, particularly those targeting the central nervous system.[1] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets. The introduction of a defined stereocenter, as in the (S)-enantiomer of methyl 2-(piperidin-3-yl)acetate, adds a critical layer of specificity. This chiral distinction is paramount, as different enantiomers of a drug can exhibit vastly different potency, selectivity, and metabolic profiles. This specific molecule, featuring both a secondary amine and a methyl ester, provides two orthogonal points for chemical modification, making it an exceptionally valuable intermediate for building diverse molecular libraries and synthesizing targeted pharmaceutical agents.[1]

Physicochemical & Structural Characteristics

A precise understanding of the compound's properties is the bedrock of successful experimental design, from reaction setup to formulation. The hydrochloride salt form is typically used to enhance stability, improve crystallinity, and increase solubility in polar solvents.[2]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 957471-98-6 | [2][3][4][5] |

| Molecular Formula | C₈H₁₆ClNO₂ | [2][4][6] |

| Molecular Weight | 193.67 g/mol | [2][4][6] |

| Appearance | White to off-white crystalline powder | [2] |

| SMILES | O=C(OC)C[C@H]1CNCCC1.[H]Cl | [4][5] |

| Storage Conditions | Store in a dry, sealed container, often under inert atmosphere at 2-8°C | [5][6] |

Synthesis & Stereochemical Control

The production of enantiomerically pure this compound is non-trivial. The primary challenge lies in establishing the stereocenter at the C3 position of the piperidine ring. Two major strategies are employed:

Asymmetric Synthesis (The Preferred Route)

Expertise & Causality: Modern pharmaceutical manufacturing overwhelmingly favors asymmetric synthesis. This approach builds the desired chirality directly into the molecular framework from the outset, typically using a chiral precursor or a stereoselective reaction. This method is more atom-economical and avoids the inherent 50% loss of material associated with resolving a racemic mixture, making it the superior choice for scalability and efficiency.

A common conceptual pathway involves the cyclization of a suitably functionalized chiral starting material, followed by elaboration of the side chain.

Caption: Generalized workflow for asymmetric synthesis.

Chiral Resolution of a Racemic Mixture

While less efficient, classical resolution is a valid method for separating enantiomers. This technique involves reacting the racemic free base of methyl 2-(piperidin-3-yl)acetate with a chiral resolving agent (e.g., a derivative of tartaric acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

Caption: Workflow for separation via chiral resolution.

Rigorous Analytical Quality Control

Confirming the identity, purity, and stereochemical integrity of the material is a critical, multi-step process.

Structural Identity and Purity

-

NMR Spectroscopy (¹H and ¹³C): Provides unambiguous confirmation of the molecular structure by analyzing the chemical shifts, coupling constants, and integration of signals corresponding to each proton and carbon atom.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this molecule, a high-resolution mass spectrum would show an [M+H]⁺ ion for the free base at approximately m/z 158.1176.

-

HPLC (High-Performance Liquid Chromatography): The primary technique for assessing chemical purity. A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% TFA) is used to separate the main compound from any synthesis-related impurities.

Enantiomeric Purity Protocol

Trustworthiness: The most critical quality attribute for a chiral compound is its enantiomeric excess (e.e.). This is determined using chiral HPLC. The following protocol is a self-validating system, as its accuracy is confirmed by first analyzing the racemic mixture to establish the retention times of both the (S) and (R) enantiomers.

Step-by-Step Chiral HPLC Methodology:

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP) is typically effective (e.g., Chiralpak® IA, IB, or IC).

-

Sample Preparation:

-

Accurately weigh ~1 mg of the hydrochloride salt.

-

Dissolve in 1 mL of the mobile phase.

-

Crucial Step: Add a small molar excess of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine, as the salt form may exhibit poor chromatography on these columns.

-

-

Chromatographic Conditions (Typical Starting Point):

-

Mobile Phase: Heptane/Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA). The DEA is added to improve peak shape by minimizing interactions with residual silanols on the silica support.

-

Flow Rate: 0.7 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 25 °C.

-

-

Validation Run: Inject a sample of the known racemic material to identify the retention times for the unwanted (R)-enantiomer and the desired (S)-enantiomer.

-

Analysis: Inject the sample of the (S)-enantiomer. Calculate the enantiomeric excess (% e.e.) from the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. A purity of >98% is common.[3]

Synthetic Applications & Derivatization Potential

(S)-methyl 2-(piperidin-3-yl)acetate is not an end-product but a versatile starting point. Its value lies in the ability to selectively modify its two key functional groups.

-

N-Functionalization: The secondary amine is a potent nucleophile, readily undergoing reactions such as acylation, sulfonylation, alkylation, and reductive amination. This allows for the introduction of a vast array of substituents to explore structure-activity relationships (SAR).

-

Ester Modification: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common feature in APIs). Alternatively, the ester can be reduced to a primary alcohol, opening up further derivatization possibilities.

Caption: Key derivatization pathways from the core scaffold.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

-

Hazard Profile: The compound is typically classified as a warning-level hazard, with potential for harm if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhaling the powder by working in a well-ventilated area or a fume hood.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere like argon or nitrogen to prevent degradation.[2]

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidin-3-yl acetate hydrochloride (1219949-48-0) for sale [vulcanchem.com]

- 3. This compound , 98% , 957471-98-6 - CookeChem [cookechem.com]

- 4. 957471-98-6 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 5. 957471-98-6|this compound|BLD Pharm [bldpharm.com]

- 6. CAS 247259-31-0 | Methyl 2-(piperidin-3-yl)acetate hydrochloride - Synblock [synblock.com]

An In-depth Technical Guide to (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride

This guide provides a comprehensive technical overview of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride, a chiral building block of significant interest to researchers and professionals in drug development and medicinal chemistry. This document will delve into its physicochemical properties, provide a detailed methodology for its synthesis and purification, and outline key analytical techniques for its characterization.

Introduction: The Significance of Chiral Piperidine Scaffolds

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The introduction of chirality into the piperidine ring, as seen in this compound, offers a powerful strategy for modulating a molecule's biological activity, selectivity, and pharmacokinetic profile.[1] The specific spatial arrangement of substituents on a chiral center can lead to differential interactions with biological macromolecules, making stereochemically pure compounds highly sought after in modern drug discovery.

This compound serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its utility lies in the presence of a secondary amine within the piperidine ring and a methyl ester functionality, both of which can be further elaborated to introduce diverse pharmacophoric features.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 193.67 g/mol | [2][3] |

| Molecular Formula | C₈H₁₆ClNO₂ | [2] |

| CAS Number | 957471-98-6 | [2] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | Inert atmosphere, room temperature | [4] |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification of the corresponding carboxylic acid, (S)-2-(piperidin-3-yl)acetic acid hydrochloride. This method is a cornerstone of organic synthesis, valued for its reliability and scalability.

Rationale for Synthetic Strategy

The chosen synthetic route, a Fischer esterification, is a classic and well-understood reaction. The use of methanol as both the solvent and the reactant in large excess drives the equilibrium towards the formation of the methyl ester. Anhydrous hydrochloric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The hydrochloride salt form of the starting material and product ensures stability and often aids in crystallization, simplifying purification.

Experimental Protocol: Synthesis of this compound

Materials:

-

(S)-2-(piperidin-3-yl)acetic acid hydrochloride

-

Anhydrous Methanol (MeOH)

-

Acetyl Chloride (or anhydrous HCl gas)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-2-(piperidin-3-yl)acetic acid hydrochloride (10.0 g, 1 equivalent).

-

Esterification: Under a fume hood, add anhydrous methanol (150 mL) to the flask. Cool the suspension in an ice bath and slowly add acetyl chloride (1.5 equivalents) dropwise. Caution: This reaction is exothermic and generates HCl gas in situ. Alternatively, bubble anhydrous HCl gas through the methanolic suspension for 15-20 minutes.

-

Reaction Progression: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. The resulting crude product will be a solid or a viscous oil.

-

Purification: Add cold diethyl ether (100 mL) to the crude product and stir vigorously to induce precipitation. Collect the white solid by vacuum filtration, washing with two portions of cold diethyl ether (2 x 25 mL).

-

Drying: Dry the purified this compound under high vacuum to a constant weight.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthesis of this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to validate the identity, purity, and stereochemical integrity of the synthesized compound. The following section outlines the key analytical techniques and expected results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of the target compound. The data presented below are predicted values based on the compound's structure and typical chemical shifts for similar functional groups.

Predicted ¹H NMR (400 MHz, D₂O):

-

δ 3.75 (s, 3H, -OCH₃)

-

δ 3.40-3.55 (m, 2H, piperidine ring protons adjacent to N)

-

δ 2.80-3.00 (m, 2H, piperidine ring protons adjacent to N)

-

δ 2.50-2.65 (m, 2H, -CH₂-COOCH₃)

-

δ 2.20-2.35 (m, 1H, piperidine ring proton at C3)

-

δ 1.80-2.00 (m, 2H, piperidine ring protons)

-

δ 1.50-1.70 (m, 2H, piperidine ring protons)

Predicted ¹³C NMR (100 MHz, D₂O):

-

δ 174.5 (C=O)

-

δ 52.5 (-OCH₃)

-

δ 48.0 (piperidine C2)

-

δ 45.5 (piperidine C6)

-

δ 38.0 (-CH₂-COOCH₃)

-

δ 35.0 (piperidine C3)

-

δ 28.0 (piperidine C4)

-

δ 25.0 (piperidine C5)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Expected MS (ESI+):

-

m/z = 158.1 [M+H]⁺ (corresponding to the free base)

Analytical Workflow Diagram

Caption: A diagram outlining the analytical workflow for the characterization of the synthesized compound.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery and development. Its synthesis via a robust esterification protocol and characterization through standard analytical techniques are well-established processes. This guide provides a foundational understanding of this compound, empowering researchers to confidently utilize it in their synthetic endeavors.

References

-

PubChem. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1). [Link]

-

Usiena Air. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]

-

Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]

-

PubMed Central (PMC). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. 13>C and >1>H NMR spectral studies of some piperidin‐4‐one oximes. [Link]

-

ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

-

PubMed. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

An In-Depth Technical Guide on the Core Mechanism of Action of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride is a chiral small molecule featuring a piperidine scaffold, a structural motif prevalent in a multitude of neuroactive agents. While direct pharmacological data on this specific compound is not extensively published, its structural analogy to γ-aminobutyric acid (GABA) and other centrally active compounds strongly suggests a mechanism of action centered on the modulation of inhibitory neurotransmission. This technical guide synthesizes evidence from structure-activity relationship (SAR) studies of related piperidine derivatives to propose a primary mechanism of action for this compound as a competitive inhibitor of GABA transporters (GATs). We will explore the underlying scientific rationale, propose experimental workflows for validation, and discuss the potential therapeutic implications.

Introduction: The Piperidine Scaffold in Neuroscience Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a variety of biological targets, including G-protein coupled receptors, ion channels, and neurotransmitter transporters.[1][2] The specific stereochemistry of substituents on the piperidine ring is often critical for determining biological activity and selectivity.[3][4]

This compound incorporates a chiral center at the 3-position of the piperidine ring, attached to a methyl acetate group. This arrangement bears a structural resemblance to GABA, the primary inhibitory neurotransmitter in the mammalian CNS. This structural similarity is the cornerstone of our hypothesized mechanism of action.

Proposed Core Mechanism of Action: Inhibition of GABA Transporters

We propose that this compound primarily functions as an inhibitor of GABA transporters (GATs). GATs are members of the solute carrier 6 (SLC6) family of neurotransmitter transporters responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space into presynaptic neurons and surrounding glial cells.[5][6] By inhibiting GABA reuptake, GAT inhibitors increase the extracellular concentration of GABA, thereby enhancing GABAergic tone and potentiating inhibitory neurotransmission.[7]

This proposed mechanism is supported by the following lines of evidence from related compounds:

-

Structural Analogy to GABA: The core structure of this compound can be considered a conformationally restricted analog of GABA. Such analogs are a well-established class of compounds that interact with GABAergic system components, including GATs.

-

Piperidine-based GAT Inhibitors: Numerous potent and selective GAT inhibitors are based on piperidine derivatives. For instance, tiagabine, a clinically approved anticonvulsant, is a derivative of nipecotic acid (piperidine-3-carboxylic acid) that selectively inhibits GAT1.[8]

-

Structure-Activity Relationship (SAR) Studies: SAR studies on various piperidine-based compounds have demonstrated that modifications to the piperidine ring and its substituents can modulate potency and selectivity for different GAT subtypes (GAT1, GAT2, GAT3, and BGT1).[5]

The (S)-stereochemistry at the 3-position is likely a key determinant of the compound's affinity and selectivity for specific GAT subtypes.

The GABAergic Synapse and the Role of GATs

To understand the impact of GAT inhibition, it is essential to visualize the GABAergic synapse.

Caption: Simplified diagram of a GABAergic synapse illustrating GABA release, receptor binding, and reuptake by GATs.

Inhibition of GAT1, GAT3, and other GAT subtypes by this compound would lead to a prolonged presence of GABA in the synaptic cleft, enhancing the activation of postsynaptic GABA-A receptors and resulting in a greater inhibitory signal.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that this compound acts as a GAT inhibitor, a series of in vitro and ex vivo experiments are necessary.

In Vitro [³H]GABA Uptake Assay

This is the foundational experiment to determine if the compound inhibits GABA transport and to quantify its potency and selectivity.

Protocol:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing one of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, or hBGT1).

-

Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES buffer.

-

Compound Incubation: Add increasing concentrations of this compound to the wells. Include a vehicle control and a known potent GAT inhibitor (e.g., tiagabine for GAT1) as a positive control.

-

GABA Uptake: Add a solution containing a mixture of non-radiolabeled GABA and [³H]GABA to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells with a scintillation cocktail.

-

Quantification: Measure the amount of [³H]GABA taken up by the cells using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each GAT subtype.

Expected Outcome: If the hypothesis is correct, this compound will show a concentration-dependent inhibition of [³H]GABA uptake in cells expressing one or more GAT subtypes. The relative IC₅₀ values will reveal the compound's potency and selectivity profile.

| Parameter | GAT1 | GAT2 | GAT3 | BGT1 |

| IC₅₀ (µM) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Selectivity vs GAT1 | 1x | Calculate | Calculate | Calculate |

Electrophysiology Studies

Patch-clamp electrophysiology can be used to assess the functional consequences of GAT inhibition on neuronal activity.

Protocol:

-

Slice Preparation: Prepare acute brain slices from rodents (e.g., hippocampus or cortex).

-

Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons.

-

Stimulation: Electrically stimulate GABAergic interneurons to evoke inhibitory postsynaptic currents (IPSCs).

-

Compound Application: Bath-apply this compound to the brain slice.

-

Data Acquisition and Analysis: Record IPSCs before and after compound application. An increase in the amplitude and/or duration of the IPSCs would indicate enhanced GABAergic transmission, consistent with GAT inhibition.

Caption: Workflow for electrophysiological validation of enhanced GABAergic transmission.

Potential Therapeutic Implications

Disturbances in GABAergic signaling are implicated in a variety of neurological and psychiatric disorders.[9] Therefore, a compound that enhances GABAergic tone through GAT inhibition could have therapeutic potential in conditions such as:

-

Epilepsy: By increasing inhibitory signaling, GAT inhibitors can suppress the excessive neuronal firing that characterizes seizures.

-

Anxiety Disorders: Enhancing GABAergic inhibition can have anxiolytic effects.[10]

-

Neuropathic Pain: GAT inhibitors may alleviate neuropathic pain by strengthening GABAergic inhibitory pathways in the spinal cord and brain.

The specific GAT subtype selectivity of this compound would be crucial in determining its precise therapeutic applications and side-effect profile.

Conclusion

Based on a thorough analysis of its chemical structure and the known pharmacology of related piperidine derivatives, the most plausible mechanism of action for this compound is the inhibition of GABA transporters. This action would lead to an increase in extracellular GABA levels and a potentiation of inhibitory neurotransmission in the CNS. The proposed experimental workflows provide a clear path for validating this hypothesis and characterizing the compound's potency and selectivity. Further research into this and similar molecules could pave the way for novel therapeutics for a range of neurological and psychiatric disorders.

References

-

Title: Structure activity relationship of selective GABA uptake inhibitors Source: ResearchGate URL: [Link]

-

Title: GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid Source: PubMed URL: [Link]

-

Title: Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: ACS Chemical Neuroscience URL: [Link]

-

Title: Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors Source: PubMed URL: [Link]

-

Title: Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Source: Semantic Scholar URL: [Link]

-

Title: 3-PIPERIDINEACETIC ACID, (+/-)- Source: gsrs.ncats.nih.gov URL: [Link]

-

Title: Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors Source: National Institutes of Health URL: [Link]

-

Title: 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission Source: PubMed URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

-

Title: The macrocycle inhibitor landscape of SLC‐transporter Source: National Institutes of Health URL: [Link]

-

Title: Analgesic activity of alkyl piperidine derivatives Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria Source: MDPI URL: [Link]

-

Title: Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter Source: PubMed Central URL: [Link]

-

Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: MDPI URL: [Link]

-

Title: 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter Source: PubMed URL: [Link]

-

Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: ResearchGate URL: [Link]

-

Title: N-[11C]Methylpiperidin-4-yl acetate Source: PubMed URL: [Link]

-

Title: Component Composition and Biological Activity of Various Extracts of Onosma gmelinii (Boraginaceae) Source: PubMed Central URL: [Link]

-

Title: A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species Source: MDPI URL: [Link]

-

Title: Biological Activities of Characterized Isolates of n-Hexa Source: sciencepub.net URL: [Link]

-

Title: GABA-A Receptors: A Viable Target for Novel Anxiolytics? Source: PubMed URL: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The macrocycle inhibitor landscape of SLC‐transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA-A receptors: a viable target for novel anxiolytics? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride

This guide provides an in-depth analysis of the expected spectral data for (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride (CAS No. 957471-98-6). As a chiral piperidine derivative of interest in pharmaceutical development, a thorough understanding of its structural characterization through spectroscopic methods is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific enantiomer are not widely available in public databases, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to provide a robust predictive analysis.

Introduction to this compound

This compound is a chiral organic compound with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of approximately 193.67 g/mol .[1][2] Its structure consists of a piperidine ring substituted at the 3-position with a methyl acetate group. The hydrochloride salt form enhances its stability and solubility in aqueous media. The stereochemistry at the C3 position of the piperidine ring is crucial for its biological activity and interaction with chiral targets in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The hydrochloride salt form means the piperidine nitrogen will be protonated, leading to observable N-H protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 10.0 | Broad Singlet | 2H | N-H₂⁺ | The acidic protons on the protonated nitrogen of the piperidine ring are expected to be downfield and broad due to exchange and quadrupole broadening. |

| ~3.70 | Singlet | 3H | -OCH₃ | The methyl ester protons are deshielded by the adjacent oxygen atom, resulting in a singlet in a characteristic region.[3] |

| ~2.5 - 3.5 | Multiplet | 5H | Piperidine ring protons (C2-H, C6-H, C3-H) | These protons are adjacent to the nitrogen and the chiral center, leading to complex splitting patterns and a downfield shift. |

| ~2.40 | Doublet of Doublets | 2H | -CH₂-COO | The methylene protons adjacent to the carbonyl group and the chiral center will be diastereotopic and appear as a complex multiplet. |

| ~1.5 - 2.0 | Multiplet | 4H | Piperidine ring protons (C4-H, C5-H) | These methylene protons are further from the heteroatoms and are expected to be in the more upfield aliphatic region. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~172 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~52 | -OCH₃ | The carbon of the methyl ester group is deshielded by the attached oxygen. |

| ~45 - 55 | C2, C6 | The carbons adjacent to the protonated nitrogen are shifted downfield. |

| ~30 - 40 | C3 | The chiral carbon bearing the acetate side chain. |

| ~30 - 40 | -CH₂-COO | The methylene carbon of the acetate side chain. |

| ~20 - 30 | C4, C5 | The remaining piperidine ring carbons in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring NMR spectra of small organic molecules like this compound.[4][5]

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid exchange of the N-H protons.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.[5]

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

Data Processing: The spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 3400 - 3100 (broad) | N-H Stretch | Secondary Amine (salt) | The N-H stretching of the piperidinium ion will appear as a broad band due to hydrogen bonding.[6] |

| 2950 - 2850 | C-H Stretch | Aliphatic | These are characteristic stretching vibrations of the C-H bonds in the piperidine ring and the acetate side chain.[7] |

| ~1735 | C=O Stretch | Ester | A strong absorption band characteristic of the carbonyl group in an ester.[6] |

| 1250 - 1000 | C-O Stretch | Ester | The C-O single bond stretching of the ester group. |

Experimental Protocol for IR Data Acquisition

A generalized protocol for acquiring an FTIR spectrum of a solid sample is as follows:[4][5]

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.[4]

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.[5]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Collection: A background spectrum is collected first, followed by the sample spectrum. The instrument software automatically ratios the sample spectrum against the background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

For this compound, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

| m/z (mass-to-charge ratio) | Ion | Interpretation |

| ~158.11 | [M+H]⁺ | The molecular ion of the free base (C₈H₁₅NO₂), corresponding to the protonated molecule. |

| ~84.08 | [C₅H₁₀N]⁺ | A common fragment resulting from the loss of the methyl acetate side chain from the piperidine ring. |

Experimental Protocol for MS Data Acquisition

A general protocol for ESI-MS is as follows:[4]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.[4]

-

Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage, Cone Voltage, and other source parameters: These should be optimized to achieve good signal intensity and minimal fragmentation.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: A flowchart of the spectroscopic analysis workflow.

Structural and Fragmentation Diagram

The following diagram illustrates the chemical structure and a plausible mass spectrometry fragmentation pattern.

Caption: Structure and predicted MS fragmentation.

References

- Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide - Benchchem.

- FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. Figure...

- This compound | 957471-98-6 | Benchchem.

- Spectroscopic Profile of Piperidin-2-ylmethyl Acet

- Piperidine hydrochloride(6091-44-7) MS spectrum - ChemicalBook.

- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv

- Spectral investigation and normal coordin

- Piperidine - the NIST WebBook - National Institute of Standards and Technology.

- Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum - SpectraBase.

- FT-IR spectrum of piperine | Download Scientific Diagram - ResearchG

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed.

- This compound , 98% , 957471-98-6 - CookeChem.

- Piperidine(110-89-4) MS spectrum - ChemicalBook.

- CAS 247259-31-0 | Methyl 2-(piperidin-3-yl)

- Methyl 2-[(2R)

- (R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride | 865157-03-5 | Benchchem.

- Methyl 2-(piperidin-4-yl)acetate hydrochloride | 81270-37-3 - Sigma-Aldrich.

- Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC - NIH.

- Methyl 2-(piperidin-4-yl)acetate hydrochloride | 81270-37-3 - Sigma-Aldrich.

- Methyl 2-[(3r)-piperidin-3-yl]acetate hydrochloride (C8H15NO2) - PubChemLite.

- (r)-methyl 2-(piperidin-3-yl)acetate hydrochloride(865157-03-5) 1 h nmr - ChemicalBook.

- Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 - PubChem.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.

- 13>C and >1>H NMR spectral studies of some piperidin‐4‐one oximes.

- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.

- methyl (S)-phenyl((R)-piperidin-2-yl)

Sources

- 1. CAS 247259-31-0 | Methyl 2-(piperidin-3-yl)acetate hydrochloride - Synblock [synblock.com]

- 2. Methyl 2-[(2R)-piperidin-2-yl]acetate hydrochloride [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Ascendant Role of Piperidine-3-ylacetic Acid Esters in Modern Drug Discovery: A Technical Guide

Introduction: The Piperidine Scaffold as a Cornerstone of Medicinal Chemistry

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most significant and prevalent structural motifs in the landscape of pharmaceutical sciences.[1][2] Its conformational flexibility and capacity to engage in a multitude of intermolecular interactions have cemented its status as a "privileged scaffold" in drug design.[3] This guide delves into a specific and increasingly important subclass: piperidine-3-ylacetic acid esters. The strategic placement of an acetic acid ester at the 3-position of the piperidine ring creates a chiral center and introduces a versatile functional group, unlocking a vast chemical space for the development of novel therapeutic agents. These compounds have demonstrated a remarkable breadth of biological activities, with profound implications for treating disorders of the central nervous system (CNS), cardiovascular diseases, and inflammatory conditions.[4][5][6] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the biological significance, mechanisms of action, and therapeutic applications of this promising class of molecules.

Core Structural and Physicochemical Properties: A Foundation for Biological Activity

The therapeutic potential of piperidine-3-ylacetic acid esters is intrinsically linked to their unique structural and physicochemical characteristics. The interplay between the piperidine core, the chiral center at the 3-position, and the ester moiety dictates the molecule's reactivity, pharmacokinetic profile, and ultimately, its interaction with biological targets.

The piperidine nitrogen acts as a basic center, capable of participating in acid-base reactions and forming crucial interactions with biological macromolecules.[4] The ester group, on the other hand, is susceptible to hydrolysis by esterases, a property that can be exploited in prodrug design to control the release of an active carboxylic acid metabolite.[7]

Crucially, the stereochemistry at the 3-position has a profound impact on receptor binding and biological activity.[4] The spatial arrangement of the acetic acid ester group determines how the molecule fits into the binding pocket of a target protein, often leading to significant differences in potency and selectivity between enantiomers. Furthermore, modifications to the ester group itself (e.g., changing the alcohol moiety) and substitutions on the piperidine nitrogen can be used to fine-tune the molecule's lipophilicity, solubility, and ability to cross the blood-brain barrier.[4]

Key Biological Targets and Mechanisms of Action

Piperidine-3-ylacetic acid esters exert their biological effects by modulating a diverse array of physiological pathways. Their primary mechanisms of action can be broadly categorized into the modulation of neurotransmission and the inhibition of key enzymes.

Modulation of Neurotransmission

A significant body of research has focused on the effects of piperidine-3-ylacetic acid esters on the central nervous system, particularly their ability to influence GABAergic and cholinergic signaling.

-

GABAergic System: Certain derivatives, particularly those structurally related to nipecotic acid, function as potent inhibitors of gamma-aminobutyric acid (GABA) reuptake.[8][9] By blocking the GABA transporter (GAT1), these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism is of significant interest for the treatment of epilepsy and anxiety disorders.[10][11]

-

Cholinergic System: A prominent application of piperidine-based compounds is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12] A deficiency in acetylcholine is a well-established hallmark of Alzheimer's disease.[13] Piperidine-3-ylacetic acid esters and related structures can be designed to interact with the active site of AChE, preventing the hydrolysis of acetylcholine and thus boosting cholinergic neurotransmission.[14][15] The piperidine nitrogen, when protonated, can interact with the anionic site of the enzyme, contributing to the binding affinity.[12]

Neuroprotective Effects

Beyond their role in neurotransmitter modulation, some piperidine derivatives have demonstrated direct neuroprotective effects. These compounds can shield neurons from damage induced by excitotoxicity, oxidative stress, and apoptotic stimuli.[16][17] The precise mechanisms are still under investigation but may involve the modulation of calcium ion channels and the suppression of pro-inflammatory pathways within the brain.

Enzyme Inhibition Beyond the CNS

The therapeutic utility of this scaffold extends beyond neurological disorders. Specific piperidine-3-ylacetic acid derivatives have been developed as:

-

Platelet Aggregation Inhibitors: By blocking the interaction of fibrinogen with the glycoprotein IIb/IIIa receptor on platelets, these compounds can prevent the formation of blood clots, offering a potential therapeutic strategy for thrombotic disorders.[18][19]

-

Adhesion Molecule Inhibitors: Certain piperidine carboxylic acid derivatives have been shown to inhibit the upregulation of intercellular adhesion molecule-1 (ICAM-1), a key protein involved in the inflammatory response.[20] This makes them attractive candidates for the treatment of chronic inflammatory diseases like rheumatoid arthritis.[20]

Therapeutic Applications and Developmental Prospects

The diverse mechanisms of action of piperidine-3-ylacetic acid esters translate into a wide range of potential therapeutic applications:

-

Neurological and Psychiatric Disorders:

-

Alzheimer's Disease: As AChE inhibitors, these compounds represent a cornerstone of symptomatic treatment.[12][13]

-

Epilepsy and Anxiety: Their function as GABA reuptake inhibitors makes them promising candidates for controlling seizures and alleviating anxiety.[10][11]

-

Pain Management: Modulation of CNS pathways suggests potential for the development of novel analgesics.[4][21]

-

Stroke: Neuroprotective properties could help mitigate neuronal damage following ischemic events.[16][17]

-

-

Cardiovascular Disease:

-

Thrombosis: Platelet aggregation inhibitors based on this scaffold could be used to prevent heart attacks and strokes.[18]

-

-

Inflammatory Conditions:

-

Rheumatoid Arthritis: Adhesion molecule inhibitors offer a novel approach to controlling the chronic inflammation characteristic of this disease.[20]

-

The following table summarizes the biological activities of representative piperidine derivatives, highlighting the versatility of this structural class.

| Compound Class | Target | Biological Activity | Therapeutic Application |

| Nipecotic Acid Derivatives | GABA Transporter (GAT1) | GABA Reuptake Inhibition | Epilepsy, Anxiety |

| Donepezil-like Structures | Acetylcholinesterase (AChE) | AChE Inhibition | Alzheimer's Disease |

| Cinnamamide-Piperidine Hybrids | Multiple | Neuroprotection | Stroke |

| Piperidine-3-carboxamides | Glycoprotein IIb/IIIa | Platelet Aggregation Inhibition | Thrombotic Disorders |

| Pyrazinobenzothiazine Derivatives | ICAM-1 | Adhesion Molecule Inhibition | Inflammatory Diseases |

Synthetic and Evaluative Methodologies

The successful development of drugs based on the piperidine-3-ylacetic acid ester scaffold relies on robust synthetic methods and reliable biological assays.

Synthetic Workflow: A Representative Protocol

The synthesis of enantiomerically pure 3-substituted piperidines often starts from readily available chiral precursors like L-glutamic acid. A typical synthetic sequence is outlined below.

Caption: Generalized synthetic route to 3-substituted piperidines.

Step-by-Step Protocol for the Synthesis of a 3-(N-Boc-amino)piperidine Derivative:

-

Esterification: L-glutamic acid is treated with thionyl chloride in ethanol to afford the corresponding diethyl ester.

-

N-Protection: The amino group of the diethyl ester is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

-

Reduction: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride.

-

Tosylation: The primary hydroxyl groups of the diol are converted to tosylates using tosyl chloride in the presence of a base like pyridine.